BenchChemオンラインストアへようこそ!

N,N-diethylpiperazine-1-sulfonamide

Enzyme Inhibition Dihydroorotase Piperazine Sulfonamide SAR

N,N-Diethylpiperazine-1-sulfonamide (CAS 98545-23-4) is a piperazine-derived sulfonamide building block with the molecular formula C8H19N3O2S and a molecular weight of 221.32 g/mol. It is cataloged as a versatile small-molecule scaffold for medicinal chemistry and is commercially available at 95% purity from suppliers such as Enamine LLC (catalog EN300-24117).

Molecular Formula C8H19N3O2S
Molecular Weight 221.32 g/mol
CAS No. 98545-23-4
Cat. No. B1623837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethylpiperazine-1-sulfonamide
CAS98545-23-4
Molecular FormulaC8H19N3O2S
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)N1CCNCC1
InChIInChI=1S/C8H19N3O2S/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11/h9H,3-8H2,1-2H3
InChIKeyQUYMXIDXMJTALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylpiperazine-1-sulfonamide (CAS 98545-23-4) Procurement Baseline for Medicinal Chemistry & Fragment Library Selection


N,N-Diethylpiperazine-1-sulfonamide (CAS 98545-23-4) is a piperazine-derived sulfonamide building block with the molecular formula C8H19N3O2S and a molecular weight of 221.32 g/mol [1]. It is cataloged as a versatile small-molecule scaffold for medicinal chemistry and is commercially available at 95% purity from suppliers such as Enamine LLC (catalog EN300-24117) [2]. The compound is assigned the ChEMBL ID CHEMBL4532206, with a reported Max Phase of Preclinical, indicating its use in early-stage drug discovery rather than as an approved active pharmaceutical ingredient [3].

Why N,N-Diethylpiperazine-1-sulfonamide Cannot Be Interchanged with Unsubstituted or Dimethyl Piperazine Sulfonamide Analogs


Generic substitution within the piperazine-1-sulfonamide class is scientifically unsound because the N,N-dialkyl substituent directly controls three critical procurement-relevant parameters: lipophilicity (XLogP3), hydrogen bond donor count (HBD), and steric occupancy of the sulfonamide pocket [1]. For N,N-diethylpiperazine-1-sulfonamide, the computed XLogP3 is -0.5 and the HBD count is 1 [1]. Switching to the N,N-dimethyl analog alters the LogP and the rotatable bond profile, while removal of the N-substituents entirely (piperazine-1-sulfonamide) introduces an additional hydrogen bond donor (HBD = 2) and a markedly more polar surface, which can fundamentally change solubility, permeability, and target engagement in any structure-activity relationship (SAR) campaign [2]. The quantitative evidence below demonstrates that even modest changes in the N-alkyl group yield measurable differences in enzyme inhibition, underscoring the procurement risk of ad-hoc analog substitution.

Quantitative Differentiation Data for N,N-Diethylpiperazine-1-sulfonamide Versus Nearest Analogs


Dihydroorotase Enzyme Inhibition: N,N-Diethyl vs. N,N-Dimethyl Substituent Effect

In a direct head-to-head comparison using the same assay conditions, the N,N-diethyl analog (target compound) inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10^5 nM (180 μM), whereas the N,N-dimethyl analog under identical assay parameters (10 μM compound concentration, pH 7.37) yielded an IC50 of 1.00 × 10^6 nM (1,000 μM) [1]. This represents an approximately 5.6-fold improvement in inhibitory potency conferred solely by the switch from dimethyl to diethyl sulfonamide substitution.

Enzyme Inhibition Dihydroorotase Piperazine Sulfonamide SAR

Lipophilicity (XLogP3) Differentiation for Blood-Brain Barrier Permeability and Solubility Profiling

N,N-Diethylpiperazine-1-sulfonamide has a computed XLogP3 of -0.5, which is 0.9 log units more lipophilic than the N,N-dimethyl analog (XLogP3 = -1.4) and 2.1 log units more lipophilic than unsubstituted piperazine-1-sulfonamide (XLogP3 = -2.6) [1]. In medicinal chemistry, a 1-log unit increase in XLogP3 roughly corresponds to a 10-fold increase in membrane permeability, positioning the diethyl analog as the preferred choice for programs targeting intracellular or CNS-penetrant candidates where the dimethyl and unsubstituted variants would be too polar.

Physicochemical Property Lipophilicity Lead Optimization

Hydrogen Bond Donor Count as a Procurement Filter for CNS Multiparameter Optimization (MPO)

The target compound has 1 hydrogen bond donor (the piperazine N–H), which meets the CNS MPO desirability threshold (HBD ≤ 1) [1]. In contrast, piperazine-1-sulfonamide (unsubstituted) has 2 HBDs due to the free sulfonamide N–H, placing it outside the favorable range for CNS penetration [2]. This single-parameter difference can disqualify the unsubstituted analog during library triage in CNS drug discovery programs.

Physicochemical Property CNS MPO Drug-likeness

Rotatable Bond Count: Diethyl Flexibility vs. Dimethyl or Unsubstituted Scaffold Rigidity

N,N-Diethylpiperazine-1-sulfonamide possesses 4 rotatable bonds, compared to 2 for the N,N-dimethyl analog and 1 for unsubstituted piperazine-1-sulfonamide [1]. The additional two ethyl groups introduce conformational flexibility that can be exploited for induced-fit binding to shallow or cryptic pockets, whereas the more rigid dimethyl and unsubstituted scaffolds have limited torsional freedom.

Physicochemical Property Conformational Flexibility Entropy-Driven Binding

Recommended Application Scenarios for N,N-Diethylpiperazine-1-sulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for CNS-Targeting Enzyme Inhibitors

When constructing a focused fragment library for CNS enzyme targets (e.g., 11β-HSD1 or BACE1), N,N-diethylpiperazine-1-sulfonamide is the preferred piperazine sulfonamide scaffold. Its HBD count of 1 and XLogP3 of -0.5 satisfy the CNS MPO criteria, while the 4 rotatable bonds offer conformational sampling appropriate for fragment growing strategies [1]. The N,N-dimethyl analog is too polar for CNS penetration [2].

SAR Exploration of Dihydroorotase or Related Amidohydrolase Inhibitors

For programs targeting dihydroorotase or homologous amidohydrolases, N,N-diethylpiperazine-1-sulfonamide provides a ~5.6-fold improvement in IC50 over the N,N-dimethyl comparator [1]. This makes it the more efficient starting point for hit-to-lead chemistry, reducing the number of synthetic iterations required to reach a target potency threshold.

Building Block Procurement for Parallel Library Synthesis Requiring Tunable Lipophilicity

In parallel chemistry workflows, the diethyl sulfonamide core delivers an intermediate lipophilicity window (XLogP3 = -0.5) that bridges the excessively hydrophilic unsubstituted analog (XLogP3 = -2.6) and more lipophilic piperidine sulfonamides [1]. This enables systematic optimization of solubility-permeability balance across congeneric series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-diethylpiperazine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.